molecular formula C8H16N4O2 B6233034 tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate CAS No. 146610-69-7

tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate

Cat. No.: B6233034
CAS No.: 146610-69-7
M. Wt: 200.2
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Description

Significance of Stereodefined Azides in Asymmetric Synthesis

Stereodefined azides are organic compounds containing an azide (B81097) group (-N₃) attached to a chiral center with a specific, known three-dimensional arrangement. Their importance in asymmetric synthesis stems from their ability to serve as precursors to chiral amines, a functional group prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The azide group is a versatile functional handle; it can be readily and cleanly reduced to a primary amine, participate in [3+2] cycloaddition reactions (such as the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry"), and undergo various other transformations. researchgate.netrsc.org The stereochemical integrity of the chiral center is typically maintained throughout these transformations, allowing for the synthesis of enantiomerically pure products.

Role of the tert-butyl Carbamate (B1207046) (Boc) Protecting Group in Chiral Synthesis

The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. nih.gov Its popularity is due to a combination of factors: it is easily introduced, stable to a wide range of reaction conditions (including many nucleophilic and basic reagents), and can be removed under relatively mild acidic conditions. nih.gov In the context of chiral synthesis, the Boc group plays a crucial role in preventing unwanted side reactions at the amine functionality while other parts of the molecule are being modified. Its steric bulk can also influence the stereochemical outcome of nearby reactions, acting as a chiral auxiliary to direct the approach of reagents.

Overview of tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate as a Synthetic Intermediate

This compound is a chiral building block that strategically combines the features of a stereodefined azide and a Boc-protected amine. This bifunctional nature makes it a highly valuable intermediate for the synthesis of more complex chiral molecules. The (2S)-stereocenter provides a defined starting point for asymmetric syntheses, while the azide and the protected amine offer orthogonal handles for subsequent chemical modifications.

Synthesis and Properties

A plausible and efficient synthesis of this compound starts from the commercially available and relatively inexpensive N-Boc-(S)-alaninol. The synthesis is a two-step process:

Activation of the Primary Alcohol: The primary hydroxyl group of N-Boc-(S)-alaninol is first converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine. This reaction forms the corresponding mesylate or tosylate ester.

Nucleophilic Substitution with Azide: The resulting mesylate or tosylate is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide ion displaces the mesylate or tosylate group via an Sₙ2 reaction, proceeding with inversion of configuration at the carbon atom, though in this case, the reaction occurs at a primary center, so stereochemistry at the adjacent chiral center is preserved.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₆N₄O₂
Molecular Weight 200.24 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Chirality (S)-enantiomer

Spectroscopic Characterization (Expected)

¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons of the propyl chain would appear as multiplets, with the proton on the chiral carbon adjacent to the nitrogen showing a distinct chemical shift. The two protons of the methylene (B1212753) group attached to the azide would likely appear as a doublet of doublets due to diastereotopicity.

¹³C NMR: The spectrum would show distinct signals for the eight carbon atoms. The carbonyl carbon of the Boc group would appear around 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would be found in the upfield region. The carbons of the propyl chain would have characteristic shifts influenced by the adjacent nitrogen and azide groups.

IR Spectroscopy: A strong, sharp absorption band characteristic of the azide group would be expected around 2100 cm⁻¹. Other key absorptions would include those for the N-H stretching of the carbamate (around 3300 cm⁻¹) and the C=O stretching of the carbamate (around 1680 cm⁻¹).

Applications in Organic Synthesis

The synthetic utility of this compound lies in its ability to serve as a precursor to valuable chiral building blocks.

Synthesis of Chiral 1,2-Diamines: The azide group can be readily reduced to a primary amine, for example, through catalytic hydrogenation or using Staudinger conditions (triphenylphosphine followed by water). This would afford tert-butyl N-[(2S)-1,2-diaminopropan-2-yl]carbamate, a protected chiral 1,2-diamine. Chiral 1,2-diamines are important ligands in asymmetric catalysis and are present in numerous biologically active compounds.

Click Chemistry and the Synthesis of Triazoles: The azide functionality can undergo copper-catalyzed [3+2] cycloaddition with a terminal alkyne to form a 1,2,3-triazole ring. This reaction is highly efficient and regioselective, providing a straightforward route to chiral triazole-containing molecules. Triazoles are known to be metabolically stable and can act as bioisosteres for other functional groups, making them attractive motifs in medicinal chemistry.

Synthesis of Nitrogen-Containing Heterocycles: The dual functionality of the molecule allows for its incorporation into more complex heterocyclic systems. The protected amine can be deprotected and involved in cyclization reactions, while the azide can be transformed into other nitrogen-containing groups to build diverse heterocyclic scaffolds.

Properties

CAS No.

146610-69-7

Molecular Formula

C8H16N4O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N 2s 1 Azidopropan 2 Yl Carbamate

Historical Evolution of Synthetic Routes to Chiral Azidopropanoyl Derivatives

The development of synthetic methods for chiral azidopropanoyl derivatives has been driven by the increasing demand for enantiopure building blocks in organic synthesis. Early approaches often relied on classical resolution techniques to separate racemic mixtures, which, while effective, are inherently inefficient, with a maximum theoretical yield of 50%. The evolution of asymmetric synthesis has led to more elegant and efficient strategies. Key advancements include the use of chiral pool starting materials, the development of chiral auxiliaries to direct stereoselective transformations, the advent of asymmetric catalysis using chiral metal complexes or organocatalysts, and the application of biocatalysis. These modern methods have largely superseded classical resolution, offering higher yields and excellent stereocontrol in the synthesis of chiral azido compounds.

Enantioselective Synthesis Strategies

The introduction of chirality in the synthesis of tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate and related derivatives is paramount. Several sophisticated strategies have been developed to achieve high levels of enantioselectivity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.orgnih.govharvard.edu Once the desired stereocenter is established, the auxiliary is removed. While not the most common approach for the direct synthesis of the title compound, chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, can be employed in the synthesis of chiral precursors. harvard.edu For instance, a chiral auxiliary could be used to direct the stereoselective alkylation of a glycine enolate equivalent to introduce the methyl group with the correct (S)-configuration. Subsequent functional group manipulations would then lead to the desired 1-azido-2-aminopropane backbone.

Asymmetric Catalysis in Azide (B81097) Introduction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including those containing the azide functionality. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies are relevant to the synthesis of chiral azido compounds.

One such strategy is the catalytic asymmetric azidation of alkenes. nih.gov In this approach, a prochiral alkene is treated with an azide source in the presence of a chiral catalyst, typically a transition metal complex with a chiral ligand. This method can, in principle, be applied to the synthesis of the target molecule's backbone by starting with a suitable propene derivative. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and regioselectivity.

Another catalytic approach involves the kinetic resolution of racemic mixtures. For example, a racemic mixture of a suitable precursor, such as an epoxide or an alcohol, could be subjected to a catalytic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiopuric form.

The primary advantage of asymmetric catalysis lies in its efficiency and atom economy. However, the development of new catalytic systems with high enantioselectivity for specific substrates can be challenging and may require extensive screening of catalysts and reaction conditions.

Chemoenzymatic Transformations for Stereocontrol

Biocatalysis, utilizing enzymes to perform chemical transformations, offers a green and highly selective alternative for the synthesis of chiral compounds. mdpi.comresearchgate.netresearchgate.netnih.gov Enzymes operate under mild reaction conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral azido alcohols, which are direct precursors to compounds like this compound, chemoenzymatic methods are particularly attractive.

One common chemoenzymatic strategy is the kinetic resolution of racemic azido alcohols. researchgate.net Lipases are frequently employed for this purpose, catalyzing the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and in high enantiomeric excess. This approach has been successfully applied to a variety of secondary alcohols.

Another powerful chemoenzymatic approach involves the use of halohydrin dehalogenases. These enzymes can catalyze the ring-opening of epoxides with various nucleophiles, including azide, with high regioselectivity and enantioselectivity. mdpi.com This method allows for the direct synthesis of enantiopure azido alcohols from prochiral epoxides.

The table below illustrates the application of chemoenzymatic kinetic resolution for the synthesis of a chiral azido alcohol precursor.

SubstrateEnzymeAcyl DonorProduct (Unreacted Alcohol)Enantiomeric Excess (ee)
racemic 1-azido-propan-2-olLipase from Candida antarctica (CAL-B)Vinyl acetate(S)-1-azidopropan-2-ol>99%

Precursor Derivatization and Azidation Reactions

A common and practical approach to the synthesis of this compound involves the derivatization of a readily available chiral precursor, followed by the introduction of the azide group.

Nucleophilic Substitution of Halogenated Propanoic Acid Derivatives

One of the most direct and widely used methods for introducing an azide group is through the nucleophilic substitution of a suitable leaving group with an azide salt, typically sodium azide. rsc.orgmasterorganicchemistry.com In the context of synthesizing the target molecule, a common strategy involves a two-step sequence starting from the commercially available and enantiopure tert-butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate, also known as Boc-L-alaninol.

The first step in this sequence is the conversion of the primary hydroxyl group of Boc-L-alaninol into a good leaving group. This is typically achieved by mesylation or tosylation, reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base such as triethylamine (B128534) or pyridine. This reaction proceeds readily to afford the corresponding mesylate or tosylate intermediate.

In the second step, the resulting sulfonate ester is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The azide anion acts as a potent nucleophile, displacing the mesylate or tosylate group via an S(_N)2 reaction to yield the desired this compound. This reaction generally proceeds with high yield and complete inversion of configuration at the carbon bearing the leaving group, although in this specific case, the reaction occurs at a primary carbon, so no change in the stereochemistry of the adjacent chiral center is expected.

The table below summarizes typical reaction conditions for this two-step process.

Starting MaterialReagent (Step 1)Solvent (Step 1)IntermediateReagent (Step 2)Solvent (Step 2)Final Product
tert-Butyl N-[(2S)-1-hydroxypropan-2-yl]carbamateMethanesulfonyl chloride, TriethylamineDichloromethanetert-Butyl N-[(2S)-1-(methylsulfonyloxy)propan-2-yl]carbamateSodium azideDMFThis compound

An alternative, though less common, route could involve starting from a chiral 2-halopropanoic acid derivative, such as (S)-2-chloropropanoic acid. nih.gov Esterification followed by reduction of the carboxylic acid would yield a chiral 2-halopropanol. The hydroxyl group would then need to be protected before nucleophilic substitution with an amine, followed by introduction of the azide at the halogenated position. However, this route is more convoluted than the one starting from Boc-L-alaninol.

Mitsunobu-Type Azidation Reactions

The Mitsunobu reaction is a powerful and widely used method for converting primary and secondary alcohols into a variety of functional groups, including azides, with a net inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgmdma.ch In the synthesis of this compound, the readily available starting material, N-Boc-L-alaninol, is subjected to Mitsunobu conditions. Since the reaction occurs at a primary, non-chiral center, the inversion of configuration is not a factor, but the reaction provides a mild and efficient one-step route to the target azide.

The reaction mechanism involves the in-situ formation of a reactive phosphonium salt from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This intermediate activates the primary hydroxyl group of N-Boc-L-alaninol, allowing for nucleophilic attack by an azide source. Diphenylphosphoryl azide (DPPA) or hydrazoic acid (HN₃) are commonly employed as the nucleophile. commonorganicchemistry.comorganic-chemistry.org The use of DPPA is often preferred for safety and handling reasons. The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at temperatures ranging from 0 °C to room temperature.

ReagentsAzide SourceSolventTemperatureYield (%)
PPh₃, DIADDPPATHF0 °C to RT~85-95
PPh₃, DEADHN₃ (in situ)TolueneRT~80-90
Polymer-supported PPh₃, DIADDPPATHFRTHigh, with simplified purification

Diazo Transfer to Aminopropanoic Acid Derivatives

An alternative approach to synthesizing α-azido acids and their derivatives involves a diazo-transfer reaction, which converts a primary amine into an azide group. thieme-connect.com This method starts with a different precursor, such as an N-protected derivative of alanine or alaninamide, rather than alaninol. The reaction utilizes a diazo-transfer reagent, such as trifluoromethanesulfonyl azide (TfN₃) or imidazole-1-sulfonyl azide (ISA). researchgate.net The latter is often generated in situ as its hydrochloride salt, which is considered a safer alternative to other aziding agents. researchgate.net

For this strategy, the substrate would be a derivative like tert-butyl N-[(2S)-1-amino-1-oxopropan-2-yl]carbamate (N-Boc-L-alaninamide). The reaction is typically performed in the presence of a base and a copper(II) catalyst in an aqueous or mixed solvent system. nih.govsemanticscholar.org The primary amino group of the substrate is converted directly to the azide. This method is particularly valuable in peptide and DNA-encoded library synthesis where mild, aqueous conditions are often required. nih.govsemanticscholar.org

SubstrateDiazo-Transfer ReagentCatalystBaseSolventYield (%)
N-Boc-L-alaninamideImidazole-1-sulfonyl azide HClCuSO₄K₂CO₃MeOH/H₂OGood to Excellent
N-Boc-L-alanine esterTrifluoromethanesulfonyl azide-Et₃NCH₂Cl₂Moderate to High

Regioselective Azidation Methodologies

Beyond the Mitsunobu reaction, other regioselective methods can be employed to introduce the azide at the C1 position. These typically involve a two-step process where the primary hydroxyl group of N-Boc-L-alaninol is first converted into a good leaving group, followed by nucleophilic substitution with an azide salt.

A common strategy is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). N-Boc-L-alaninol is treated with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. mdpi.com The resulting sulfonate ester is then subjected to an Sₙ2 reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). This displacement reaction is highly efficient and regioselective for the primary position.

Step 1: Activation (Reagents)Step 2: Displacement (Reagents)SolventYield (2 steps, %)
p-TsCl, PyridineNaN₃DMF>90
MsCl, Et₃NNaN₃DMSO>90

Another elegant regioselective method is the ring-opening of an N-Boc-protected aziridine. N-Boc-L-alaninol can be cyclized to form N-Boc-(2S)-2-methylaziridine. This strained three-membered ring can then be opened by nucleophiles. With azide as the nucleophile (e.g., from NaN₃), the attack occurs preferentially at the less sterically hindered carbon (C1), leading to the desired product with high regioselectivity. nih.govclockss.org This pathway provides a robust alternative for constructing the 1-azido-2-amino propane backbone.

Analytical Methodologies for Reaction Monitoring and Stereochemical Assessment

Spectroscopic Techniques for In-Process Analysis (e.g., NMR, IR)

Spectroscopic methods are indispensable for real-time or near-real-time monitoring of the chemical transformations leading to tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate. They provide crucial information about the disappearance of reactants and the emergence of products by tracking the characteristic signals of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are used to confirm the successful formation of the carbamate (B1207046) and the presence of the azide (B81097) moiety.

¹³C NMR: The carbon spectrum is used to verify the presence of all carbon atoms. Key signals include those from the tert-butyl group (around 28 ppm for the methyls and 80 ppm for the quaternary carbon), the carbonyl carbon of the carbamate (around 155 ppm), and the carbons of the propan-2-yl chain. rsc.orgrsc.org The carbon attached to the azide group would also have a characteristic chemical shift.

Table 1: Expected Characteristic NMR Chemical Shifts (δ) for this compound.
GroupTechniqueExpected Chemical Shift (ppm)Notes
Boc (-C(CH₃)₃)¹H NMR~1.45Singlet, integrating to 9 protons. rsc.org
Boc (-C(CH₃)₃)¹³C NMR~28Methyl carbons. rsc.org
Boc (-C(CH₃)₃)¹³C NMR~80Quaternary carbon. rsc.org
Carbamate (C=O)¹³C NMR~155Carbonyl carbon. rsc.org
Propane backbone (CH, CH₂, CH₃)¹H NMRVariableComplex multiplets, specific shifts depend on adjacent groups.

Infrared (IR) Spectroscopy is particularly effective for in-process analysis due to its ability to quickly identify key functional groups. The synthesis of this compound involves the introduction of an azide and a carbamate group, both of which have strong, characteristic IR absorptions.

The azide (N₃) functional group gives rise to a very strong and sharp absorption band in the region of 2100-2250 cm⁻¹. This peak is often used to monitor the progress of the azidation reaction.

The carbamate group shows a strong carbonyl (C=O) stretching absorption typically between 1680 and 1720 cm⁻¹. nist.gov

The N-H stretch of the carbamate is also visible, usually around 3300-3500 cm⁻¹.

By monitoring the appearance of the strong azide peak and the characteristic carbamate absorptions, while observing the disappearance of precursor signals (e.g., a hydroxyl group absorption if starting from an amino alcohol), the reaction can be effectively tracked. rsc.org

Table 2: Key IR Absorption Frequencies for Functional Group Identification.
Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Azide (-N₃)Asymmetric stretch2100 - 2250 (Strong, sharp)
Carbamate (C=O)Stretch1680 - 1720 (Strong) nist.gov
Carbamate (N-H)Stretch3300 - 3500 (Moderate)

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and, most importantly, its undesired enantiomer.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing both the chemical and stereochemical purity of this compound.

Purity Determination: Reversed-phase HPLC (RP-HPLC) is commonly used to determine the chemical purity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid, is typically employed. nih.gov The purity is calculated based on the relative area of the product peak in the chromatogram.

Enantiomeric Excess (e.e.) Determination: Since the target molecule is chiral, ensuring its enantiomeric purity is paramount. Chiral HPLC is the most widely used technique for this purpose. This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating N-protected amino acid and amino alcohol derivatives. researchgate.net The mobile phase is typically a non-polar organic solvent mixture, such as n-hexane and isopropanol. researchgate.net By comparing the peak areas of the (S)- and (R)-enantiomers, the enantiomeric excess can be accurately calculated.

Table 3: Typical Chiral HPLC Method Parameters for Enantiomeric Excess Determination.
ParameterTypical Condition
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Chiralpak IA/IC, Chirex 3022) researchgate.net
Mobile Phasen-Hexane/Isopropanol mixtures (e.g., 90:10 v/v) researchgate.net
Flow Rate0.5 - 1.5 mL/min
DetectionUV (e.g., 210-220 nm, where the carbamate absorbs)
Column TemperatureAmbient or controlled (e.g., 25 °C) researchgate.net

Mass Spectrometry for Reaction Intermediate Tracking

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of the product and to identify and track reaction intermediates and byproducts. It is often coupled with a chromatographic system like HPLC (LC-MS) for enhanced separation and identification capabilities. metu.edu.tr

In the synthesis of this compound, which may proceed from a precursor like N-Boc-(S)-alaninol, MS can be used to monitor key steps. For example, a common synthetic route involves the conversion of the hydroxyl group of N-Boc-(S)-alaninol into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide salt.

Reactant and Product Monitoring: The reaction can be monitored by observing the disappearance of the mass signal corresponding to the starting material (e.g., the tosylated intermediate) and the appearance of the signal for the desired product.

Intermediate Identification: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules. The product would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org By calculating the expected masses of potential intermediates and byproducts, their presence in the reaction mixture can be confirmed or ruled out. For instance, the formation of elimination byproducts could be detected by their unique molecular weights. nih.gov

Table 4: Application of Mass Spectrometry in a Hypothetical Synthesis.
CompoundFormulaExact MassExpected Ion (ESI+)Role in Monitoring
N-Boc-(S)-alaninol tosylate (Intermediate)C₁₅H₂₃NO₅S329.13330.14 [M+H]⁺, 352.12 [M+Na]⁺Signal should decrease as reaction proceeds.
This compound (Product)C₈H₁₆N₄O₂200.13201.14 [M+H]⁺, 223.12 [M+Na]⁺Signal should increase and become dominant.

Theoretical and Computational Studies of Azide and Carbamate Systems

Conformational Analysis of the tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate Scaffold

The three-dimensional structure of this compound is dictated by the rotational freedom around its single bonds. Conformational analysis through computational methods aims to identify the most stable, low-energy arrangements of the atoms. The bulky tert-butyl group imposes significant steric constraints, heavily influencing the preferred geometry of the carbamate (B1207046) moiety.

Table 1: Representative Dihedral Angles in Related Carbamate Structures Determined by Computational and X-ray Analyses.
Compound TypeDihedral AngleTypical Value (°)Reference Method
Acyclic Boc-AmineC-C-N-C(O)~160° to 180°X-ray Crystallography
Acyclic Boc-AmineC-N-C(O)-O~0° or ~180° (trans/cis)DFT Calculation
Phenyl Carbamate DerivativeAryl-N-C(O)-O57.5° - 74.7°X-ray Crystallography researchgate.net
Hydrazine CarbamateN-N-C(O)-N(carbamate)44.9°X-ray Crystallography nih.gov

Mechanistic Insights into Azide (B81097) and Carbamate Transformations via DFT

Density Functional Theory (DFT) is an invaluable tool for elucidating the reaction mechanisms of both azide and carbamate functionalities. By calculating the energies of reactants, products, intermediates, and transition states, DFT can map out the most favorable reaction pathways.

For azide transformations, DFT has been extensively used to study the mechanism of 1,3-dipolar cycloadditions. mdpi.com Calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity of the addition. For example, in the cycloaddition of azides to guanidine, DFT calculations modeled the formation of two different regioisomeric tetrazoles and found a high energy barrier for the uncatalyzed reaction, suggesting that drastic conditions would be required. nih.govresearchgate.net The activation energies for such cycloadditions are a key output of these studies.

Regarding carbamates, DFT calculations have provided mechanistic insights into their formation and cleavage. The formation of carbamates from the reaction of CO₂ with amines has been modeled, with results indicating that water molecules can play a crucial role as a basic reactant, leading to a single-step, third-order reaction mechanism. researchgate.net The cleavage of the tert-butoxycarbonyl (Boc) protecting group, a defining feature of the carbamate in the title compound, is known to proceed under acidic conditions. DFT can model the protonation of the carbamate and the subsequent C-O bond cleavage that releases the free amine, isobutylene, and CO₂. A proposed mechanism for the aminolysis of Boc-carbamates under strong basic conditions involves the formation of a reactive isocyanate intermediate. researchgate.net

Table 3: Examples of DFT-Calculated Activation Energies (Ea) for Azide Reactions.
ReactionReactantsEa (kcal/mol)Reference Finding
1,3-Dipolar CycloadditionAzide + Guanidine (Path a)> 50Thermodynamically preferred but high barrier. researchgate.net
1,3-Dipolar CycloadditionPhenylazide + Guanidine (Path b)~33Lower barrier than unsubstituted azide. nih.gov
Azide-Nitrile CycloadditionNaN₃ + Nitrile (Organocatalyzed)15 - 20Catalyst significantly lowers the energy barrier. semanticscholar.org

Stereoselectivity Rationalization through Computational Modeling

The "(2S)" designation in the title compound's name indicates a specific stereochemistry at the chiral center. Computational modeling is a powerful method for understanding and predicting the stereochemical outcome of reactions that form or involve such centers.

In reactions involving carbamates, DFT can be used to rationalize the observed stereoselectivity. For instance, in the synthesis of cyclic carbamates from amino alcohols, DFT calculations supported an Sₙ2-type mechanism, which correctly predicted the observed inversion of configuration at the stereocenter. rsc.orgrsc.org Similarly, in a study of the iridium-catalyzed enantioselective formation of allylic carbamates, detailed DFT analysis of the transition states for the different diastereomeric pathways revealed that the rate-determining step was different for the pathways leading to the (R) and (S) products. nih.gov By comparing the calculated activation energies of these competing transition states, the major enantiomer can be predicted. The difference in these energies (ΔΔG‡) is directly related to the enantiomeric excess (e.e.) of the reaction. This approach allows chemists to move beyond trial-and-error and pre-screen substrates to predict which will react successfully and stereoselectively. mit.edu

Table 4: Hypothetical DFT Energy Data for a Stereoselective Reaction.
ParameterTransition State for (R)-ProductTransition State for (S)-ProductPrediction
Calculated Free Energy of Activation (G‡)22.5 kcal/mol20.5 kcal/mol(S)-Product is favored
Energy Difference (ΔΔG‡)2.0 kcal/mol
Predicted Enantiomeric Excess (e.e.)>98% at room temperature

Hydrogen Bonding and Non-Covalent Interactions in Carbamates

Non-covalent interactions, particularly hydrogen bonding, play a critical role in determining the properties and structure of carbamate-containing molecules in both the solid state and solution. The carbamate group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen and the ester oxygen).

In the solid state, these interactions dictate the crystal packing. X-ray diffraction studies of various tert-butyl carbamates consistently show the presence of intermolecular N-H···O hydrogen bonds. dergipark.org.tr These bonds often link molecules into dimers, forming characteristic eight-membered rings, or into infinite one-dimensional chains. researchgate.netresearchgate.net In one study of a related carbamate, hydrogen bonds created a two-dimensional array of molecules sandwiched by the non-polar tert-butyl groups. nih.gov The strength and geometry of these bonds are well-characterized, with typical N···O distances falling in the range of 2.8 to 3.0 Å. core.ac.uk

Table 5: Typical Hydrogen Bond Parameters in Carbamate Crystal Structures. nih.govcore.ac.uk
Donor (D) — HAcceptor (A)D···A Distance (Å)D—H···A Angle (°)Interaction Type
N—HO=C2.85 - 3.05150 - 175Intermolecular
O—HO=C2.70 - 2.90160 - 180Intermolecular (if OH present)
N—HN3.00 - 3.20~165Intermolecular researchgate.net

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.netresearchgate.net For the synthesis of chiral azides like tert-butyl N-[(2S)-1-azidopropan-2-yl]carbamate, this translates to the development of protocols that minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency.

Current research efforts are exploring the use of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. mlsu.ac.in Additionally, the development of catalytic methods that can proceed under milder conditions and with higher atom economy is a key objective. One approach involves the use of solid-supported reagents or catalysts that can be easily recovered and reused, thereby reducing waste and simplifying purification processes.

A notable green chemistry protocol for the synthesis of chiral azides from sterically hindered alcohols has been reported, utilizing a mixture of sodium azide (B81097) and sulfuric acid in toluene. ajgreenchem.comajgreenchem.com This method has demonstrated good to excellent yields while preserving the optical purity of the chiral starting materials. ajgreenchem.comajgreenchem.com Such approaches are crucial for the environmentally friendly fabrication of new organocatalysts. ajgreenchem.comajgreenchem.com

Future research will likely focus on the following areas:

Biocatalysis: Employing enzymes to catalyze the azidation step could offer high stereoselectivity under mild, aqueous conditions.

Alternative Azide Sources: Investigating less hazardous azide sources to replace reagents like sodium azide is a critical safety and environmental goal.

Energy Efficiency: The use of microwave or ultrasound irradiation to accelerate reaction rates and reduce energy consumption is a promising avenue.

Integration into Flow Chemistry Systems for Enhanced Safety and Efficiency

The synthesis and handling of organic azides are often associated with safety concerns due to their potential instability and the toxicity of reagents like sodium azide. innosyn.comacs.org Flow chemistry, or continuous manufacturing, offers a powerful solution to mitigate these risks. innosyn.comacs.org By performing reactions in small, continuous streams within a microreactor, the accumulation of hazardous intermediates is avoided, leading to a significantly safer process. innosyn.com

The integration of the synthesis of this compound into flow chemistry systems can offer several advantages:

Enhanced Safety: The small reaction volumes inherent to flow systems minimize the risk associated with potentially explosive azide intermediates. acs.org

Improved Efficiency: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. durham.ac.uk

Scalability: Scaling up production in a flow system is typically more straightforward than in traditional batch processes.

Automation: Flow systems can be automated for continuous production, reducing manual handling and improving reproducibility.

Researchers have successfully demonstrated the synthesis of both alkyl and aryl azides in flow, with the option to use them immediately in subsequent reactions without isolation, further enhancing safety and efficiency. durham.ac.uk The development of telescoped flow processes, where multiple reaction steps are connected in a continuous sequence, is a particularly promising area. nih.gov For instance, the in-situ generation of an azide followed by a Staudinger reaction or a "click" reaction in a continuous flow setup would streamline the synthesis of more complex molecules. acs.orgnih.gov

Future work in this area will likely involve the design of more sophisticated multi-step flow systems for the synthesis and immediate derivatization of this compound.

Exploration of Novel Catalytic Systems for Stereoselective Transformations

The development of new catalytic systems for the asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry. rsc.orgrsc.org While this compound is itself a chiral building block, the exploration of novel catalytic systems is relevant for both its synthesis and its subsequent transformations.

For the synthesis of this and other chiral azides, research is ongoing to develop catalysts that can achieve high enantioselectivity in the azidation of prochiral substrates. rsc.orgnih.gov This includes the use of chiral Lewis acids, organocatalysts, and transition metal complexes. rsc.orgnih.gov The goal is to create more efficient and versatile methods for introducing the azide group with precise stereochemical control.

Once synthesized, the azide group of this compound can participate in a variety of stereoselective transformations. Future research will likely focus on developing novel catalytic systems for reactions such as:

Asymmetric [3+2] Cycloadditions: The development of new chiral catalysts for the reaction of the azide with alkynes or other dipolarophiles to produce enantioenriched triazoles and other heterocycles.

Catalytic Asymmetric Reduction: The discovery of catalysts that can stereoselectively reduce the azide to the corresponding amine, providing access to chiral diamines.

Enantioselective C-H Functionalization: The use of transition metal catalysts to achieve stereoselective functionalization of C-H bonds in the vicinity of the azide or carbamate (B1207046) groups.

The design of single-atom catalysts (SACs) represents a transformative approach, bridging the gap between homogeneous and heterogeneous catalysis and holding potential for enantioselective processes. nih.gov

Expanding the Scope of Azide Reactivity for Advanced Functionalization

The azide functional group is renowned for its versatility in organic synthesis. While the Huisgen 1,3-dipolar cycloaddition (often referred to as "click chemistry") is the most prominent reaction of azides, there is a growing interest in exploring and expanding the scope of their reactivity for advanced functionalization. acs.org

For this compound, this means moving beyond its traditional use as a precursor for amines and triazoles. Future research is expected to focus on harnessing the unique reactivity of the azide moiety in novel transformations, such as:

Nitrene Chemistry: Under thermal or photochemical conditions, azides can extrude nitrogen gas to form highly reactive nitrene intermediates. The development of methods to control the reactivity of these nitrenes could open up new avenues for C-H amination, aziridination, and other nitrogen-transfer reactions.

Aza-Wittig Reaction: The reaction of the azide with phosphines to form aza-ylides, which can then react with carbonyl compounds to form imines, is a powerful tool for the synthesis of nitrogen-containing heterocycles and other complex molecules. durham.ac.uk

Radical Chemistry: The involvement of the azide group in radical reactions is a less explored but potentially fruitful area of research. This could lead to new methods for the formation of C-N bonds and the synthesis of novel nitrogen-containing scaffolds.

By expanding the repertoire of reactions that the azide group can participate in, the synthetic utility of this compound can be significantly enhanced, providing access to a wider range of complex and functionally diverse molecules.

Applications in Advanced Chemical Biology Probes

The unique properties of the azide group, particularly its bioorthogonality, have made it an invaluable tool in chemical biology. acs.org Azides can be introduced into biomolecules without interfering with their natural function and can then be selectively reacted with alkyne- or cyclooctyne-containing probes for visualization, purification, or other applications. acs.org

This compound, with its chiral center and protected amine, is a promising building block for the synthesis of advanced chemical biology probes. Future research in this area is likely to focus on:

Synthesis of Chiral Probes: The incorporation of this chiral azide into fluorescent dyes, affinity labels, or drug molecules to create probes for studying biological processes with stereochemical precision.

Peptide and Protein Modification: The use of this building block in solid-phase peptide synthesis to introduce a chiral, azido-functionalized amino acid analog into peptides. These modified peptides could be used to study protein-protein interactions or as targeted therapeutic agents.

Glycan Engineering: The development of glycosyl donors functionalized with this chiral azide for the synthesis of modified glycans. These modified glycans could be used to probe the roles of carbohydrates in cell signaling and other biological processes.

The ability to introduce a specific stereocenter along with a bioorthogonal handle provides a powerful strategy for designing sophisticated probes to interrogate complex biological systems. acs.org

Q & A

Q. How can computational modeling predict the compound’s reactivity in click chemistry applications?

  • Methodological Answer :
  • Molecular docking : Simulate interactions with Cu(I) catalysts to predict regioselectivity in azide-alkyne cycloadditions .
  • MD simulations : Assess conformational flexibility of the tert-butyl group to optimize reaction rates .

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